

Islatravir (MK-8591): A Technical Deep Dive into Resistance-Associated Substitutions

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Compound of Interest

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This technical guide provides a comprehensive overview of the resistance profile of Islatravir (ISL, MK-8591), a first-in-class nucleoside reverse transcriptase translocation inhibitor (NRTTI) for the treatment of HIV-1. Developed for researchers, scientists, and drug development professionals, this document details the key resistance-associated substitutions (RASs), the experimental methodologies used to identify them, and the underlying molecular mechanisms.

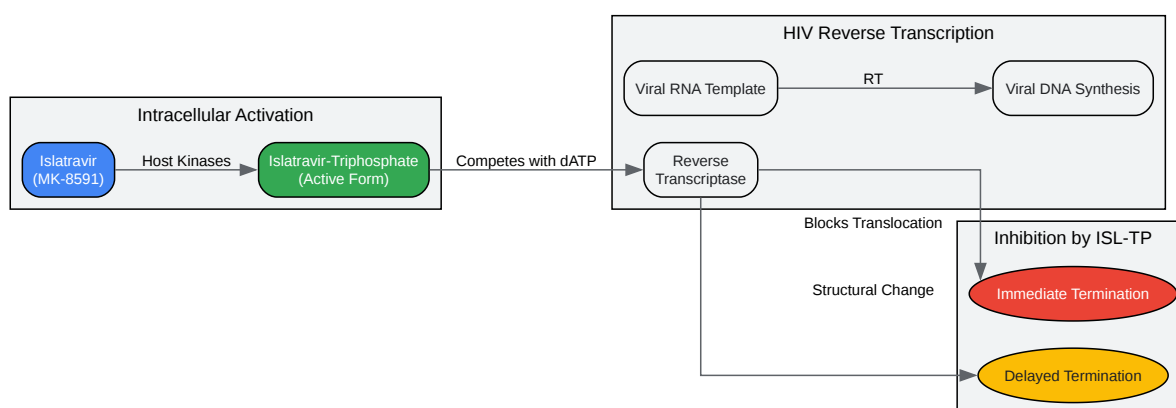
Executive Summary

Islatravir inhibits HIV-1 reverse transcriptase (RT) through a unique mechanism of action that includes both immediate and delayed chain termination, which contributes to its potent antiviral activity and a high barrier to resistance.^{[1][2]} In vitro studies have identified several key RASs that can reduce susceptibility to Islatravir. The most frequently observed substitutions are M184I and M184V in the reverse transcriptase enzyme.^{[3][4]} While these single mutations confer only a modest decrease in susceptibility, combinations with other mutations, such as A114S, can lead to more significant resistance.^{[3][5]} Conversely, certain mutations like K65R have been shown to hypersensitize the virus to Islatravir.^{[6][7]} This guide provides a detailed analysis of these and other RASs, supported by quantitative data from in vitro selection studies and phenotypic assays.

Mechanism of Action

Islatravir is a deoxyadenosine analog that is intracellularly phosphorylated to its active form, Islatravir-triphosphate (ISL-TP).[2][8] ISL-TP inhibits HIV-1 reverse transcriptase via a dual mechanism:

- Immediate Chain Termination: After incorporation into the viral DNA, the 4'-ethynyl group of Islatravir blocks the translocation of the reverse transcriptase, preventing the addition of the next nucleotide.[9][10]
- Delayed Chain Termination: In the event that translocation does occur, the presence of Islatravir in the DNA strand induces structural changes that prevent further nucleotide incorporation after the addition of one more nucleotide.[10][11]



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Mechanism of Action of Islatravir.

Resistance-Associated Substitutions

In vitro selection studies have been instrumental in identifying mutations in the HIV-1 reverse transcriptase that confer resistance to Islatravir. The primary substitutions and their effects on Islatravir susceptibility are summarized below.

Key Single-Codon Substitutions

The M184I and M184V mutations are the most common single substitutions that reduce susceptibility to Islatravir.^{[3][4]} However, the fold change in EC₅₀ for these single mutants is generally modest. The K65R mutation, a common resistance mutation for other nucleoside reverse transcriptase inhibitors (NRTIs), has been shown to increase sensitivity to Islatravir.^{[6][7]}

Substitution	Fold Change in EC ₅₀ vs. Wild Type	Reference(s)
M184I	6.2 - <5	^{[6][9]}
M184V	3.5 - 10	^{[6][12]}
K65R	Hypersusceptible	^{[6][12]}
A114S	~2	^[3]

Combinations of Substitutions

The combination of M184V with other mutations can lead to a more significant reduction in Islatravir susceptibility. Notably, the addition of A114S to M184V further decreases susceptibility.^[5] Thymidine analogue mutations (TAMs) in combination with M184V have also been shown to decrease phenotypic susceptibility.

Substitution Combination	Fold Change in EC ₅₀ vs. Wild Type	Reference(s)
M184V + A114S	>60	^[13]
K65R + M184V	1.4 - 4.5	^[12]
S68N + M184V	12	^[12]
M184V + V106I	33.8	^[14]
M184V + I142V	25.2	^[14]
M184V + TAMs	Increased resistance	^[13]

Experimental Protocols

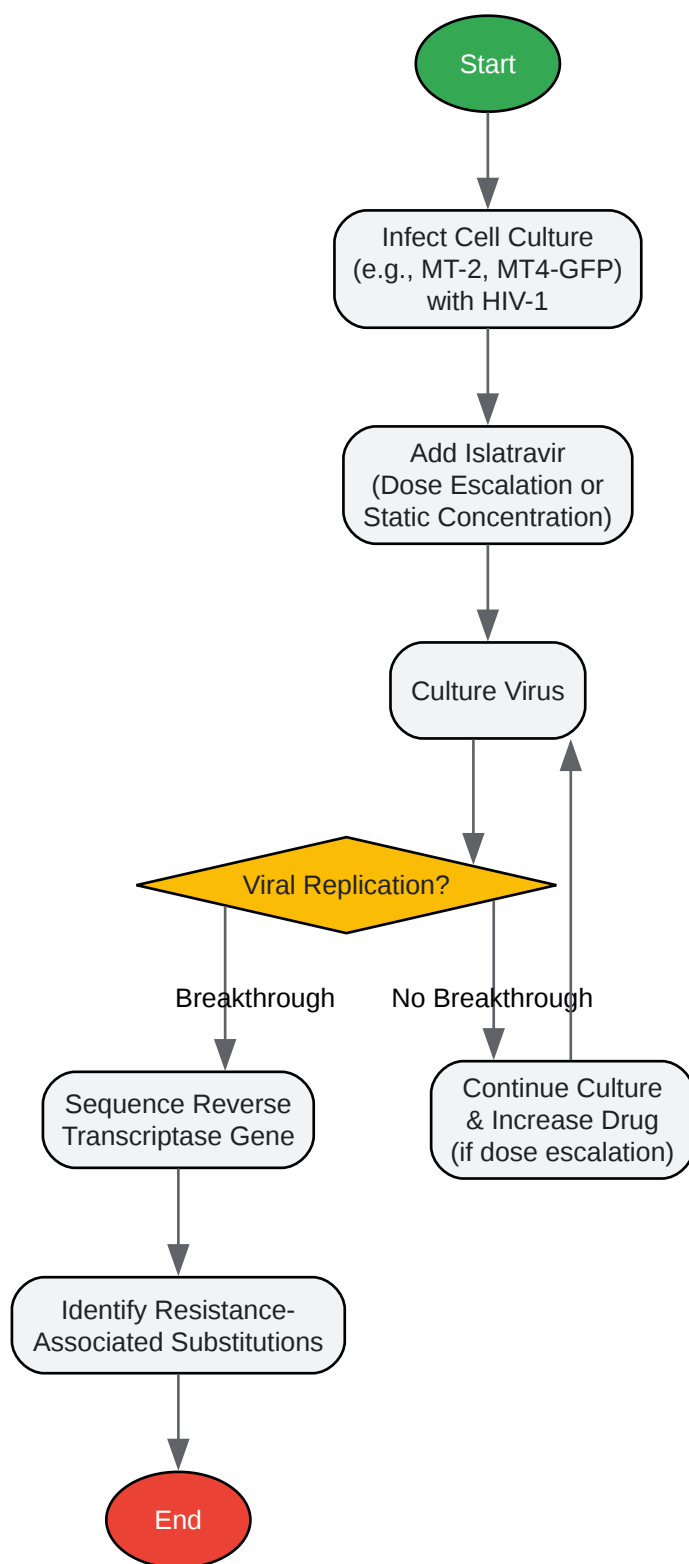
The identification and characterization of Islatravir resistance-associated substitutions have been achieved through a series of in vitro experiments.

In Vitro Resistance Selection Studies

Objective: To identify mutations that arise under the selective pressure of Islatravir.

Methodology:

- Cell Lines: Human T-cell lines such as MT-2 and MT4-GFP, as well as cord blood mononuclear cells, are commonly used.[9][12][15]
- Virus Strains: Wild-type HIV-1 strains of different subtypes (A, B, C) and strains with pre-existing resistance mutations are utilized.[3][12]
- Drug Pressure: Two main approaches are employed:
 - Dose Escalation: Virus is passaged in the presence of gradually increasing concentrations of Islatravir.[4]
 - Static Concentration: Virus is cultured at fixed concentrations of Islatravir, typically at multiples of the wild-type EC50.[16]
- Monitoring: Viral replication is monitored by measuring p24 antigen levels or the expression of a reporter gene like green fluorescent protein (GFP).[3][5]
- Genotypic Analysis: When viral breakthrough is observed, the reverse transcriptase gene is sequenced to identify mutations.



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Workflow for In Vitro Resistance Selection.

Phenotypic Susceptibility Assays

Objective: To quantify the effect of specific mutations on Islatravir susceptibility.

Methodology:

- Site-Directed Mutagenesis: Infectious molecular clones of HIV-1 are engineered to contain specific single or combination mutations in the reverse transcriptase gene.
- Virus Production: Mutant viruses are produced by transfecting 293T cells with the molecular clones.[14]
- Susceptibility Testing:
 - Target cells (e.g., TZM-bl, MT4-GFP) are infected with the mutant viruses in the presence of serial dilutions of Islatravir.[12]
 - Viral replication is measured after a defined incubation period (e.g., 48 hours) by quantifying reporter gene expression (e.g., luciferase, GFP) or p24 antigen.[5][12]
- Data Analysis: The 50% effective concentration (EC50) is calculated for each mutant and compared to the wild-type virus to determine the fold change in susceptibility.

Conclusion

Islatravir demonstrates a high barrier to the development of resistance, a key attribute for a successful antiretroviral agent. While the M184I/V mutations are the primary pathway to reduced susceptibility, the impact of these single mutations is modest. Combination mutations are required for more significant resistance, and some of these combinations may impair viral fitness.[3] The unique dual mechanism of action of Islatravir contributes to its robust resistance profile. This in-depth understanding of Islatravir's resistance profile is critical for its clinical development and for guiding its use in future therapeutic regimens.

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